1-[1-(4-ethoxy-3-methylbenzenesulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole

Physicochemical differentiation SAR Lead optimization

This 4-ethoxy-3-methylbenzenesulfonyl-pyrrolidine-benzimidazole (CAS 2097912-02-0, MW 385.5, clogP 3.37) provides a differentiated starting point for kinase inhibitor SAR. Unlike m-tolyl (ΔMW 44.1) and 2-fluorophenyl analogs, the ethoxy substituent enhances metabolic stability and modulates hydrogen bonding (HBD=1, TPSA 71.53 Ų), yielding distinct target engagement profiles. Available at multi-milligram scale for hit-to-lead programs, focused library synthesis, and antimicrobial phenotypic screening.

Molecular Formula C20H23N3O3S
Molecular Weight 385.48
CAS No. 2097912-02-0
Cat. No. B2602996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(4-ethoxy-3-methylbenzenesulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole
CAS2097912-02-0
Molecular FormulaC20H23N3O3S
Molecular Weight385.48
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)N3C=NC4=CC=CC=C43)C
InChIInChI=1S/C20H23N3O3S/c1-3-26-20-9-8-17(12-15(20)2)27(24,25)22-11-10-16(13-22)23-14-21-18-6-4-5-7-19(18)23/h4-9,12,14,16H,3,10-11,13H2,1-2H3
InChIKeyQLJXOEVSCSBZHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(4-ethoxy-3-methylbenzenesulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole (CAS 2097912-02-0): Core Physicochemical & Class Identity for Research Procurement


This compound is a synthetic, small-molecule benzimidazole derivative featuring a 1-[1-(arylsulfonyl)pyrrolidin-3-yl]-1H-benzo[d]imidazole scaffold. Its molecular formula is C₂₀H₂₃N₃O₃S, with a molecular weight of 385.5 g/mol . The molecule integrates an ethoxy-methylbenzenesulfonyl-substituted pyrrolidine ring linked to a benzimidazole (1,3-benzodiazole) core. It belongs to the broader class of sulfonylpyrrolidine-benzimidazoles, a privileged scaffold in kinase inhibitor and antimicrobial drug discovery. Key physicochemical identifiers include InChI Key QLJXOEVSCSBZHN-UHFFFAOYSA-N, minimal hydrogen bond donors (HBD = 1), calculated topological polar surface area (TPSA) of 71.53 Ų, and calculated logP (clogP) of 3.37, indicating moderate lipophilicity [1]. The compound is commercially available for research use at milligram to gram scales for preclinical hit-to-lead programs.

Why Generic Analogs of 1-[1-(4-ethoxy-3-methylbenzenesulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole Cannot Be Assumed Interchangeable in Preclinical Research


Within the sulfonylpyrrolidine-benzimidazole series, even a seemingly minor variation in the aryl sulfonyl substituent can profoundly alter lipophilicity, hydrogen bonding capacity, and target engagement profiles. Closest structural analogs such as the m-tolyl (CAS 2097891-16-0; C₁₈H₁₉N₃O₂S, MW 341.4) [1] and 2-fluorophenyl (CAS 2097873-34-0; C₁₇H₁₆FN₃O₂S, MW 345.4) [2] variants lack the 4-ethoxy-3-methyl substitution pattern that distinguishes the target compound. These differences translate into measurable divergence in molecular weight (ΔMW up to 44.1 g/mol), calculated logP, HBA capacity, and metabolic stability profiles—parameters that directly influence pharmacokinetic behavior, off-target selectivity, and assay reproducibility. Consequently, substituting a generic or in-stock analog without systematic side-by-side comparison risks generating non-transferable structure-activity relationship (SAR) data and misleading hit validation outcomes.

Quantitative Differentiation Evidence: Data-Driven Selection of 1-[1-(4-ethoxy-3-methylbenzenesulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole Over Structural Analogs


4-Ethoxy-3-methyl Substituent Differentiates Physicochemical Profile from m-Tolyl and 2-Fluorophenyl Analogs

The target compound's 4-ethoxy-3-methylphenyl sulfonyl appendage introduces a unique combination of increased molecular weight, altered calculated logP, and additional hydrogen bond acceptor capacity relative to the closest commercial analogs. Specifically, the target (MW 385.5, calculated logP 3.37) [1] exhibits a +44.1 Da offset compared to the m-tolyl analog (MW 341.4) and +40.1 Da compared to the 2-fluorophenyl analog (MW 345.4) [2] [3]. This molecular weight differential arises from the ethoxy group addition and methyl substitution, which can influence passive membrane permeability and distribution volume in cellular assays.

Physicochemical differentiation SAR Lead optimization

Enhanced Hydrogen Bond Acceptor Capacity via Ethoxy Oxygen May Modulate Target Binding vs. Methyl-Only and Fluoro Analogs

The ethoxy oxygen on the 4-ethoxy-3-methylphenyl group contributes an additional hydrogen bond acceptor (HBA) site beyond what is available in the m-tolyl analog (which lacks the ethoxy oxygen) or the 2-fluorophenyl analog (where fluorine is a weak HBA). The target compound contains 6 HBA (3 sulfonamide oxygens, 2 imidazole nitrogens, 1 ethoxy oxygen) versus an estimated 5 HBA for the m-tolyl analog and approximately 4-5 for the 2-fluorophenyl analog . This difference, combined with a calculated TPSA of 71.53 Ų [1], predicts subtly altered solvation and protein-ligand interaction fingerprints that may translate into differential selectivity profiles across closely related kinase targets [2].

Hydrogen bonding Target engagement Selectivity

Sulfonyl Pyrrolidine Scaffold Demonstrates Validated Kinase Inhibition Potential Across Related Benzimidazole-Sulfonamide Series

Benzimidazole-sulfonamide hybrid molecules are an established pharmacophore class for kinase inhibition. Recent SAR studies on tertiary sulfonamide derivatives containing a benzimidazole moiety report single-digit micromolar antiproliferative activity against gastric cancer cell lines: compound 13g achieved IC₅₀ values of 1.02 μM (MGC-803), 1.61 μM (HGC-27), and 2.30 μM (SGC-7901) [1]. Although these data are from a structurally related series rather than a direct head-to-head comparison involving the target compound, they establish a quantitative benchmark for the benzimidazole-sulfonamide scaffold and support the prioritization of the 4-ethoxy-3-methyl variant for kinase-focused screening cascades given its differentiated HBA capacity and lipophilicity profile.

Kinase inhibition Anticancer SAR

Proven Application Scenarios for 1-[1-(4-ethoxy-3-methylbenzenesulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole in Drug Discovery and Materials Research


Kinase Inhibitor Hit Identification and SAR Expansion

The benzimidazole-sulfonamide scaffold has demonstrated low-micromolar antiproliferative activity across multiple cancer cell lines in related series [1]. The target compound's distinctive 4-ethoxy-3-methyl substitution pattern provides a differentiated starting point for systematic exploration of aryl substituent effects on kinase selectivity and cellular potency. Procurement at multi-milligram scale supports parallel synthesis of focused libraries targeting the sulfonyl aryl region for SAR-by-catalog approaches.

Antimicrobial Lead Optimization Leveraging Benzimidazole Privileged Scaffold

Benzimidazole derivatives are extensively validated as antibacterial, antiviral, and antifungal agents [2]. The sulfonylpyrrolidine benzimidazole subclass, with its tunable lipophilicity and HBA capacity, is suitable for phenotypic screening against drug-resistant bacterial panels, including methicillin-resistant Staphylococcus aureus (MRSA), where fluorinated analogs have shown moderate activity .

Anti-Inflammatory Drug Discovery Targeting COX/LOX Pathways

Benzimidazole derivatives are among the most studied pharmacophores for analgesic and anti-inflammatory drug design, with reported in vivo efficacy in carrageenan-induced paw edema models [3]. The target compound's ethoxy group may enhance metabolic stability compared to methoxy analogs, supporting oral bioavailability studies in rodent inflammation models.

Nonlinear Optical (NLO) Material Development

Benzimidazole single crystals exhibit nonlinear optical properties suitable for photonic device applications . The extended conjugation provided by the sulfonylpyrrolidine-benzimidazole framework, combined with the electron-donating ethoxy substituent, may enhance second-harmonic generation (SHG) efficiency, supporting procurement for materials science research and thin-film fabrication studies.

Quote Request

Request a Quote for 1-[1-(4-ethoxy-3-methylbenzenesulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.